molecular formula C15H11FN4O3S B5859438 N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5859438
M. Wt: 346.3 g/mol
InChI Key: OXXSOAGEOLASIV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is part of a class of compounds with notable significance in medicinal chemistry due to their diverse biological activities. The interest in such compounds stems from their structural complexity and the functional groups they contain, which are indicative of potential biological activities and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of various N-substituted phenyl acetamide derivatives, which share structural motifs with the compound of interest, involves condensation reactions, acetylation, and further functional group transformations (K. Sunder & Jayapal Maleraju, 2013). These methods can provide a blueprint for synthesizing N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide by adjusting the starting materials and reaction conditions to incorporate the specific functional groups.

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is often confirmed using spectroscopic techniques such as NMR, IR, and Mass spectrometry. These techniques provide detailed information about the arrangement of atoms, the presence of specific functional groups, and the overall molecular architecture. For example, NMR and IR spectroscopy were utilized to confirm the structures of synthesized acetamide derivatives (P. Tajane et al., 2021).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3S/c16-9-1-3-10(4-2-9)17-14(21)8-24-15-18-12-6-5-11(20(22)23)7-13(12)19-15/h1-7H,8H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSOAGEOLASIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

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